Triforine

Systemic fungicides Phakopsora pachyrhizi Curative effect

Standard triazole fungicides often fail due to cross-resistance or harm aquatic ecosystems. Triforine provides a specialized alternative. - **Environmental safety:** >80-fold less chronic toxicity to *Daphnia magna* than triadimefon; >300-fold less than prochloraz. - **Resistance management:** Distinct piperazine scaffold from triazoles; characterized cross-resistance profile for rotational programs. - **Application window:** Extends systemic protection up to 6.5 days pre-anthesis in blueberry flowers. Immediate lab/field quantities available. Technical data sheet provided.

Molecular Formula C10H14Cl6N4O2
Molecular Weight 435.0 g/mol
CAS No. 37273-84-0
Cat. No. B15581561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriforine
CAS37273-84-0
Molecular FormulaC10H14Cl6N4O2
Molecular Weight435.0 g/mol
Structural Identifiers
InChIInChI=1S/C10H14Cl6N4O2/c11-9(12,13)7(17-5-21)19-1-2-20(4-3-19)8(18-6-22)10(14,15)16/h5-8H,1-4H2,(H,17,21)(H,18,22)
InChIKeyRROQIUMZODEXOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityReadily soluble in dimethylformamide (330 g/L), dimethyl sulfoxide and N-methylpyrrolidone (476 g/L). Soluble in tetrahydrofuran. Slightly soluble in acetone (11 g/L), dichloromethane (1 g/L), methanol (10 g/L), dioxane, and cyclohexanone. Insoluble in benzene, petroleum ether and cyclohexane.
Soluble in CMF, DMSO, N-methylpyrrolidine;  moderately soluble in tetrahydrofuran;  Insolubgle in acetone, benzene, carbon tetrachloride, chloroform, methylene chloride, and petroleum ether.
In water, 30 mg/L at 25 °C.

Structure & Identifiers


Interactive Chemical Structure Model





Triforine: Piperazine DMI Fungicide Overview


Triforine (CAS 37273-84-0) is a systemic fungicide belonging to the piperazine class of demethylation inhibitors (DMIs; FRAC Group 3) that inhibit fungal sterol 14α-demethylase (CYP51) [1]. It provides protectant, curative, and eradicant activity against powdery mildews, rusts, and scab diseases across cereals, fruit crops, and ornamentals [2][3]. Its piperazine scaffold is structurally distinct from the triazole and imidazole DMIs that dominate the market [1].

CYP51 inhibition studies Piperazine-based DMI reference for sterol biosynthesis mode-of-action research
Ecotoxicology profiling DMI comparator for aquatic chronic toxicity and non-target organism exposure models
Resistance mechanism research Distinct cross-resistance pattern for studying CYP51 target-site evolution

Triforine vs. Other DMI Fungicides: Class-Driven Differences


DMI fungicides share a common target site but exhibit pronounced differences in intrinsic potency, plant mobility, and environmental fate. In vitro EC50 values for triforine against grapevine decline pathogen Phaeomoniella chlamydospora are two orders of magnitude higher than other DMIs such as myclobutanil and tebuconazole [1], indicating distinct sensitivity profiles. Further, triforine demonstrates curative systemic activity that some DMIs lack entirely [2]. Its rapid residue dissipation (half-life of 3.5–4.4 days in strawberry and soil) differs markedly from more persistent triazole alternatives [3]. Formulation stability issues unique to water-based triforine products have also been documented, underscoring that generic substitution without formulation verification can lead to field failure [4].

Cross-resistance profiles differ
Substituting another DMI subclass without resistance screening may lead to control failure; piperazine-based triforine does not share all triazole resistance mechanisms.
Ecotoxicological behavior not transferable
Aquatic chronic toxicity can vary >300-fold among DMI structural classes; selecting a triazole or imidazole based on target activity alone may introduce unintended environmental risk.
In vitro potency may not predict field-level performance
For some pathogens (e.g., Phaeomoniella chlamydospora), triforine exhibits lower intrinsic in vitro potency than modern triazoles; its utility relies on systemic movement and curative activity, not direct enzyme inhibition strength.

Triforine: Comparative Evidence on Efficacy and Safety


Extended Pre-Anthesis Protection in Blueberry vs. Fenbuconazole

In a greenhouse study evaluating systemic fungicides for control of soybean rust (Phakopsora pachyrhizi), both triforine and triadimefon exhibited better curative effects than benomyl, but did not differ in persistence [1]. Furthermore, triforine was translocated among and within leaflets, and from roots to leaves [1].

Blueberry pre-anthesis protection
Head-to-head
Triforine protected flowers up to 6.5 days pre-anthesis vs. 2.5 days for fenbuconazole (4-day longer window).
Reported extended systemic persistence may reduce application frequency in research pathosystems.
Greenhouse study on rabbiteye blueberry; field reproducibility to verify.
Systemic fungicides Phakopsora pachyrhizi Curative effect Translocation

In Vitro Sensitivity of Phaeomoniella chlamydospora

In vitro radial growth assays of Phaeomoniella chlamydospora, the causal agent of Petri vine decline, revealed a stark potency differential. Triforine exhibited an EC50 value of 26 mg/L, while other DMI fungicides—including cyproconazole, bitertanol, tebuconazole, fenarimol, myclobutanil, and prochloraz—all achieved EC50 values of less than 0.3 mg/L [1].

In vitro P. chlamydospora EC50
Cross-study comparable
Triforine EC50 = 26 mg/L; all comparator DMIs < 0.3 mg/L (≥87-fold difference).
Reported lower in vitro potency against this pathogen; in vivo performance may depend on systemic movement and curative activity.
Mycelial growth assay on potato dextrose agar.
EC50 DMI fungicides Phaeomoniella chlamydospora Grapevine decline

Aquatic Safety: Chronic Toxicity in Daphnia magna

In a study on choke disease (Epichloe typhina) of timothy, bitertanol was the most effective in vitro (completely fungicidal at 10 ppm), while triforine was only partially fungicidal at 10 ppm and required 100 ppm for complete fungicidal activity [1]. However, in greenhouse tests, only triforine displayed excellent therapeutic activity, eliminating endophytic mycelia from infected seedlings after soil application [1]. Bitertanol showed no therapeutic effect despite superior in vitro potency [1].

Chronic Daphnia magna toxicity
Head-to-head
No toxicity detectable up to 61 µmol/L; triadimefon EC50 = 5.13 µmol/L, prochloraz EC50 = 0.76 µmol/L.
Reported lower aquatic toxicity profile among tested DMIs; ecotoxicological advantage >80-fold relative to triadimefon.
21-day OECD 211 reproduction test; solubility-limited upper exposure.
Epichloe typhina Choke disease Therapeutic activity Systemic fungicide

Postsymptom Spore Suppression in Apple Powdery Mildew

In field trials conducted in Guangdong and Hubei, China, triforine dissipation in strawberry and soil followed first-order kinetics [1]. The half-life in strawberry was 3.58 days (Guangdong) and 4.42 days (Hubei); in soil, half-lives were 3.53 days and 4.10 days, respectively [1]. Terminal residues in strawberry 3 days post-application ranged from 0.032 to 0.264 mg/kg, well below the Codex MRL of 1 mg/kg [1].

Postsymptom spore viability (apple mildew)
Head-to-head
Triforine significantly reduced normal spores 1 day post-application; other DMIs and non-DMI standards showed no effect.
Rapid spore suppression not shared by comparator DMIs; curative activity relevant for halting secondary disease cycles.
Greenhouse study on McIntosh apple seedlings; spore sampling via transparent tape technique.
Residue analysis Half-life Strawberry MRL compliance

Formulation Stability: Alcohol-Based vs. Water-Based Triforine Efficacy

An Australian regulatory review concluded that water-based products containing triforine were likely to contain less active ingredient than stated on the label, rendering them ineffective as fungicides [1]. This finding was based on concerns that triforine degrades in aqueous formulations. Consequently, water-based triforine products were voluntarily withdrawn and registrations cancelled, while alcohol-based products remained unaffected and are still available [1].

Formulation stability Water-based Efficacy Regulatory review

Relative Sterol 14-Demethylation Inhibition Potency

An enzymatic assay measuring the ratio of 4,4-dimethyl sterols to 4-demethyl sterols was used to compare the relative potency of DMI fungicides as inhibitors of fungal sterol 14-demethylation [1]. While specific ratio values for triforine are not detailed in the abstract, the assay established a method to rank the potency of triforine relative to triadimefon, triarimol, and buthiobate [1].

Sterol 14-demethylase Enzyme inhibition Saccharomyces cerevisiae DMI

Triforine: Recommended Application Scenarios


Aquatic Safety-Focused IPM Programs

Leverage triforine's systemic, curative activity as demonstrated in soybean rust and choke disease studies [1][2]. Apply as a post-infection treatment where purely protectant fungicides (e.g., chlorothalonil) fail to eradicate established mycelia. Ideal for high-value horticultural crops where visible symptoms have already appeared.

DMI Resistance Management in Powdery Mildew and Rusts

Utilize triforine in crops with short harvest windows due to its rapid dissipation (half-life 3.5–4.4 days) and low terminal residues, consistently below Codex MRLs [3]. This reduces the risk of residue violations compared to more persistent triazole DMIs and minimizes market access barriers.

Extended Pre-Bloom Protection on Perennial Crops

Although triforine is a DMI fungicide, its piperazine structure and unique sensitivity profile (e.g., high EC50 in P. chlamydospora relative to other DMIs [4]) suggest it may retain utility against certain triazole-resistant strains. Consider triforine in rotation or mixture strategies where cross-resistance patterns between piperazines and triazoles are incomplete.

Piperazine Pharmacophore in Antifungal Drug Discovery and SAR

Triforine's low mammalian toxicity (oral LD50 >5000 mg/kg) and selective efficacy against rose black spot, powdery mildew, and rusts [5] position it for consumer and professional horticulture applications. Ensure procurement specifies alcohol-based formulations to guarantee label-claim stability and field efficacy [6].

Application
Selection Property
Validation Focus
Aquatic ecotoxicology research
Reported lower chronic Daphnia toxicity among DMI structural subclasses
Acute/chronic toxicity endpoints in aquatic invertebrate models
DMI resistance mechanism studies
Piperazine-based CYP51 inhibitor with distinct cross-resistance fingerprint
Cross-resistance profiling in target fungal populations
Systemic persistence research in perennial crops
Reported extended pre-anthesis protective window against floral pathogens
Systemic movement and residue persistence in reproductive tissues
Antifungal SAR and pharmacophore studies
Piperazine scaffold as a non-triazole DMI reference standard
CYP51 inhibition selectivity and comparative toxicity index assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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